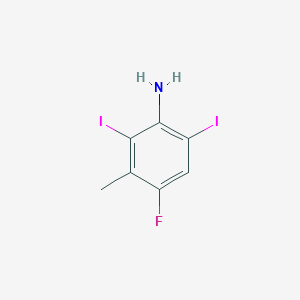
4-Fluoro-2,6-diiodo-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,6-diiodo-3-methylaniline is an aromatic amine compound characterized by the presence of fluorine, iodine, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-diiodo-3-methylaniline typically involves the halogenation of aniline derivatives. A common method includes the iodination of 4-fluoro-3-methylaniline using iodine and an oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure selective iodination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,6-diiodo-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or iodine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like tin(II) chloride for reduction, and halogenating agents like iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-2,6-diiodo-3-methylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,6-diiodo-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of fluorine and iodine atoms enhances its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylaniline: Similar in structure but lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,6-Diiodoaniline: Lacks the fluorine and methyl groups, affecting its chemical properties and reactivity.
4-Chloro-2,6-diiodoaniline:
Uniqueness
4-Fluoro-2,6-diiodo-3-methylaniline is unique due to the combination of fluorine, iodine, and methyl groups on the benzene ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
85233-18-7 |
|---|---|
Fórmula molecular |
C7H6FI2N |
Peso molecular |
376.94 g/mol |
Nombre IUPAC |
4-fluoro-2,6-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H6FI2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |
Clave InChI |
LINHPIWZPMNBCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1F)I)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
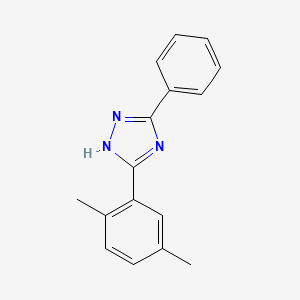
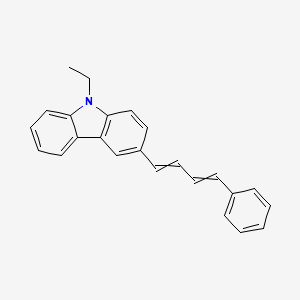
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
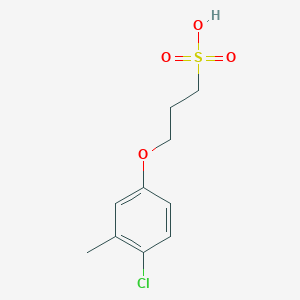
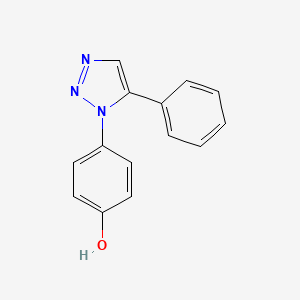
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
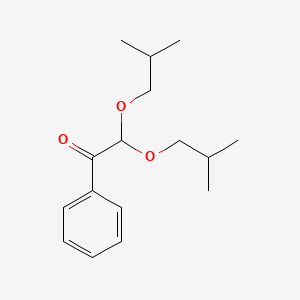

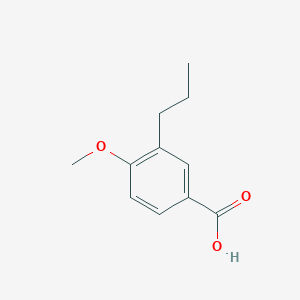
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
